7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine
Description
Properties
IUPAC Name |
13-phenyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDRWBSPXCAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C4=CC=CC=C4CC3)N=C2C5=CC=CC=C51)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57366-68-4 | |
| Record name | 7-PHENYL-5,6,8,9-TETRAHYDRODIBENZ(C,H)ACRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, could be adapted for its production .
Chemical Reactions Analysis
Characterization Data:
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Melting Point: 104-105°C.
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IR (cm^-1): 1607 (C=N stretching).
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1H NMR (300 MHz, CDCl3): 2.92 (t, J = 5.4 Hz, 4H), 3.02-3.06 (m, 4H), 7.24-7.67 (m, 7H), 7.72 (d, J = 7.5 Hz, 2H).
Chemical Reactions and Mechanisms
The synthesis of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine involves a complex mechanism that can be explained through two plausible pathways:
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Path 1: Activation of the aldehydic carbonyl oxygen by the acid part of L-proline through intermolecular H-bonding, followed by condensation with 1-tetralone to form an intermediate (chalcone), which then undergoes cyclization, dehydration, and rearrangement to yield the final product.
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Path 2: Iminium catalysis leading to the same intermediate, which then condenses with 3,4-dihydronaphthalen-1-amine, followed by cyclization, dehydration, and rearrangement .
Biological Activities of Acridines:
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DNA Intercalation: Acridines can bind to DNA, disrupting its replication and transcription processes.
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Anticancer Effects: Various acridine derivatives have shown promising anticancer activities in vitro and in vivo models .
Table 2: Characterization Data for this compound
| Property | Value |
|---|---|
| Melting Point (°C) | 104-105 |
| IR (cm^-1) | 1607 (C=N stretching) |
| 1H NMR (300 MHz) | 2.92 (t, J = 5.4 Hz, 4H), 3.02-3.06 (m, 4H), 7.24-7.67 (m, 7H), 7.72 (d, J = 7.5 Hz, 2H) |
| Elemental Analysis | C, 86.12; H, 6.27; N, 3.35 |
Scientific Research Applications
Anticancer Properties
Research has shown that acridine derivatives, including 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine, exhibit notable anticancer activities. A critical review highlighted the effectiveness of acridines in targeting cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases . For instance, compounds derived from acridine structures have been found to inhibit cancer cell proliferation in various cell lines, demonstrating IC50 values in the low micromolar range.
Table 1: Anticancer Activity of Acridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8c | U937 | 0.90 |
| LS-1-10 | Colon | Not specified |
| ACPH | A375 | Not specified |
Synthesis of Bioactive Compounds
The synthesis of poly-substituted pyridines using this compound as a precursor has been reported. A study demonstrated the use of L-proline as an organocatalyst for a one-pot reaction to create highly substituted pyridines with potential biological activity . The efficient synthesis method allows for the exploration of various substitutions that could enhance biological efficacy.
Multicomponent Reactions
The compound has been utilized in multicomponent reactions to synthesize complex organic molecules. The reaction conditions optimized for the synthesis of substituted dibenzo[c,h]acridines have shown high yields and selectivity . This versatility makes it a valuable building block in organic synthesis.
Table 2: Reaction Conditions for Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-substituted-1-tetralone + Aryl Aldehyde + Ammonium Acetate | L-proline | Ethanol | 50 | High |
Crystal Structure Analysis
The crystal structure of this compound has been elucidated through X-ray crystallography. The analysis revealed a unique butterfly-like conformation with specific pseudostacking interactions between the acridine rings and aromatic systems . Understanding the structural features aids in predicting the compound's reactivity and interaction with biological targets.
Table 3: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Bond Length (C-N) | 1.34 Å |
| Bond Angle (C-C-C) | 120° |
| Torsion Angle | 45° |
Mechanism of Action
The mechanism of action of 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes or the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Planarity
- Acridine vs. Tetrahydroacridine Derivatives :
Replacement of the fully aromatic acridine ring with a 3-chloro-5,6,7,8-tetrahydroacridine scaffold (as in Group 6 compounds) reduces planarity but retains lipophilicity. This structural change diminishes DNA-intercalating properties due to reduced aromatic stacking . In contrast, 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine retains partial planarity in its fused benzene rings, enabling moderate π-π interactions . - Quinoline-Based Analogues: Substitution with a 7-chloroquinoline ring (Group 7 compounds) results in a less bulky structure compared to acridine. However, these analogues show poor anti-acetylcholinesterase (AChE) activity (IC₅₀ > 3000 nM), highlighting the critical role of the acridine core in enzymatic inhibition .
Substituent Effects on Bioactivity
- Chloro and Methoxy Groups: The 6-chloro-2-methoxyacridine scaffold (Group 2) exhibits weak AChE inhibition (IC₅₀ > 3000 nM) when paired with phenylamino side chains. This contrasts with the unsubstituted acridine derivatives (Group 5), which show moderate activity, suggesting that electron-withdrawing substituents may disrupt enzyme binding .
- Phenyl and Piperazine Side Chains: Compounds with 4-diethylaminophenyl or 4-(4-methylpiperazin-1-yl)phenyl side chains (e.g., compounds 16, 54, 60) demonstrate enhanced neuroprotective and anti-prion activities compared to simpler aliphatic chains. These side chains improve solubility and target affinity .
Physicochemical Properties
- Lipophilicity and Solubility: The introduction of ether-oxygen chains in 7-{3-Ethoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-5,6,8,9-tetrahydrodibenzo[c,h]acridine significantly improves aqueous solubility (logP reduced by 1.2 units) while maintaining crystallinity (monoclinic P2₁/c space group, a = 9.1797 Å, b = 30.203 Å) . This modification contrasts with non-polar derivatives like 7-(4-methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine, which exhibit poor solubility .
Carcinogenic and Anticancer Potential
- Benzacridine Derivatives: While 7-methylbenz[c]acridine is a potent carcinogen, its oxidized metabolites (e.g., 3-methoxy-7-methylbenz[c]acridine) show weak activity. This suggests that hydrogenation (as in 5,6,8,9-tetrahydrodibenzo[c,h]acridine) may reduce carcinogenicity by limiting metabolic activation .
- Antitumor Activity: 9-Phenyl acridine derivatives induce apoptosis in cancer cells (e.g., A375 melanoma cells) via intercalation and DNA damage .
Key Data Tables
Table 1: Structural and Activity Comparison of Acridine Derivatives
Table 2: Crystallographic Data
Notes
- Synthetic Challenges : Hydrogenation of the acridine core requires precise control to avoid over-reduction, as seen in the synthesis of 5,6,8,9-tetrahydro-7-phenyldibenzo[c,h]acridine .
- Biological Limitations : While ether-oxygen chains improve solubility, they may sterically hinder target binding, necessitating optimization of chain length and flexibility .
- Contradictory Evidence : The 6-chloro-2-methoxyacridine scaffold shows poor AChE inhibition despite structural similarity to active compounds, underscoring the complexity of enzyme-substrate interactions .
Biological Activity
7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine (CAS Number: 57366-68-4) is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. Acridines are known for their potential as therapeutic agents due to their anti-cancer, anti-bacterial, and anti-parasitic properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C₃₃H₂₁N
- Molecular Weight : 359.462 g/mol
- LogP : 6.27980 (indicating high lipophilicity)
These properties suggest that the compound may have significant interactions within biological systems.
The biological activity of this compound is primarily linked to its ability to intercalate DNA and inhibit topoisomerase II. This mechanism is critical in cancer therapy as it disrupts DNA replication and transcription processes.
Key Mechanisms:
- DNA Intercalation : The planar structure allows the compound to insert between DNA base pairs.
- Topoisomerase II Inhibition : Disruption of this enzyme leads to DNA strand breaks during replication.
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
Biological Activity Overview
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Anti-Cancer Activity
A study investigated the efficacy of this compound against several cancer cell lines including HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC₅₀ values ranging from 0.90 µM to 17.32 µM across different cell lines. Notably, the compound demonstrated superior activity compared to standard chemotherapeutics such as etoposide and 5-fluorouracil .
Case Study 2: Mechanistic Insights
In vitro studies revealed that the compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria in treated cancer cells. The activation of these pathways suggests that this compound not only inhibits cell proliferation but also promotes cell death through intrinsic apoptotic mechanisms .
Q & A
Q. What are the key challenges in synthesizing 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine, and how can they be addressed methodologically?
Synthesis of polycyclic aromatic compounds like this acridine derivative often faces issues with regioselectivity and steric hindrance. A validated approach involves introducing solubilizing groups (e.g., ether-oxygen chains) to intermediates, as demonstrated in analogous dibenzoacridine derivatives. This modification reduces aggregation during cyclization and improves reaction yields . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the product from byproducts.
Q. How can the stability of this compound in solution be optimized for in vitro studies?
Stability in aqueous solutions is critical for biological assays. Evidence from studies on structurally related dihydropterins shows that additives like dithiothreitol (DTT) can suppress autoxidation of labile intermediates, preserving the compound’s redox-sensitive moieties. Buffering at pH 6.8–7.2 and storing solutions under inert gas (e.g., argon) further minimizes degradation .
Q. What strategies enhance the solubility of hydrophobic acridine derivatives for cell-based assays?
Functionalization with polar substituents (e.g., hydroxyl, methoxy, or polyethylene glycol chains) improves aqueous solubility without significantly altering the core aromatic system. Co-solvents such as DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation are practical for maintaining biocompatibility while achieving sufficient solubility .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves the tetracyclic framework and phenyl substituent orientation, with data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- NMR : - and -NMR in deuterated DMSO or CDCl confirm proton environments and carbon hybridization states. Aromatic protons typically appear as multiplets in δ 7.0–8.5 ppm .
- HRMS : Electrospray ionization (ESI) in positive mode validates molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular dynamics) guide the design of derivatives with improved enzymatic inhibition profiles?
Density Functional Theory (DFT) calculations predict electron distribution in the acridine core, identifying sites for electrophilic/nucleophilic modification. Molecular docking (AutoDock Vina) against target enzymes (e.g., tyrosine hydroxylase) optimizes binding affinity. Reaction path searches using quantum chemical methods (ICReDD’s approach) streamline experimental condition optimization .
Q. What mechanistic insights explain contradictory data on redox behavior in dihydroacridine derivatives?
Discrepancies in oxidation/reduction potentials often arise from equilibrium shifts between tautomers (e.g., 7,8-dihydropterin ↔ 6-hydroxy-tetrahydropterin). Real-time monitoring via UV-Vis spectroscopy (e.g., at 260 nm for dihydro species) and cyclic voltammetry can resolve these dynamics. Redox-active additives (e.g., K[Fe(CN)]) stabilize specific oxidation states for reproducible results .
Q. How should researchers design factorial experiments to evaluate substituent effects on biological activity?
A 2 factorial design (k = variables like substituent polarity, steric bulk) efficiently screens interactions. For example:
- Factors : Electron-donating groups (EDGs) vs. electron-withdrawing groups (EWGs), alkyl chain length.
- Responses : IC values, solubility, metabolic stability. Statistical analysis (ANOVA) identifies significant factors, reducing redundant synthesis steps .
Q. What protocols mitigate batch-to-batch variability in scaled-up synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., carbonyl intermediate formation).
- Design of Experiments (DoE) : Defines critical parameters (temperature, catalyst loading) for robust reproducibility.
- Quality Control : HPLC purity thresholds (>95%) and consistent crystallization conditions (e.g., anti-solvent addition rate) ensure uniformity .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., varying inhibition constants), validate assay conditions (pH, ionic strength) and confirm compound integrity via LC-MS post-assay .
- Advanced Characterization : Time-resolved fluorescence quenching studies elucidate interactions with biomolecules, while EPR spectroscopy detects radical intermediates during redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
